molecular formula C28H27ClN2O B15026184 3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole

3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole

Cat. No.: B15026184
M. Wt: 443.0 g/mol
InChI Key: YMUAWEQUOVFBNJ-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C28H27ClN2O

Molecular Weight

443.0 g/mol

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)-(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole

InChI

InChI=1S/C28H27ClN2O/c1-17-26(20-10-6-8-12-23(20)30(17)3)28(22-16-19(29)14-15-25(22)32-5)27-18(2)31(4)24-13-9-7-11-21(24)27/h6-16,28H,1-5H3

InChI Key

YMUAWEQUOVFBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=C(C=CC(=C3)Cl)OC)C4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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